molecular formula C16H10ClNO3 B2821660 2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1H-indene-1,3(2H)-dione CAS No. 866038-32-6

2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1H-indene-1,3(2H)-dione

Cat. No. B2821660
CAS RN: 866038-32-6
M. Wt: 299.71
InChI Key: RSYFKTSWFQSYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1H-indene-1,3(2H)-dione, also known as 2-chloro-N-methyl-3-indenylacetamide, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of indene and is a major component of the indene family. It is a highly reactive compound that is capable of forming a variety of derivatives, which can be used in the synthesis of a wide range of compounds.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrrole Derivatives : Research has demonstrated various synthetic routes to create pyrrole and related derivatives. For instance, a facile approach for synthesizing 3-methylthio-substituted furans, pyrroles, and thiophenes involves reactions starting from readily available aryl methyl ketones, indicating a broader application in creating pyrrole-based compounds with potential electronic and photophysical properties (Yin et al., 2008).

Applications in Organic Electronics

  • Electron Transport Materials : A novel alcohol-soluble n-type conjugated polyelectrolyte based on diketopyrrolopyrrole (DPP) and thiophene units has been synthesized for use as an electron transport layer in inverted polymer solar cells. This highlights the potential of pyrrole derivatives in enhancing the efficiency of organic electronic devices (Hu et al., 2015).

Photophysical Properties

  • Stimulus-Responsive Fluorescent Properties : D-π-A 1,4-dihydropyridine derivatives with pyrrole units have been synthesized, showing aggregation-induced emission characteristics. These compounds exhibit reversible piezochromism and solvent-induced emission changes, indicating their utility in material science for sensing and imaging applications (Lei et al., 2016).

Chemical Sensing

  • Chemosensors for Metal Ions : Pyrrole derivatives have been utilized in the synthesis of chemosensors with high selectivity towards transition metal ions like Cu2+, showcasing their application in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

properties

IUPAC Name

2-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-7-14(19)9-5-10(18-8-9)6-13-15(20)11-3-1-2-4-12(11)16(13)21/h1-6,8,18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYFKTSWFQSYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CN3)C(=O)CCl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1H-indene-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.